
phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone” is a chemical entity listed in the PubChem database. This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent purification.
Step 3: Final reaction to obtain this compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes to ensure consistency and efficiency. This often involves:
Large-scale reactors: to handle bulk quantities.
Automated systems: for precise control of reaction conditions.
Purification techniques: such as crystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Involvement in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [specific oxidants] under [specific conditions].
Reduction: Reducing agents such as [specific reductants] are used under [specific conditions].
Substitution: Reagents like [specific nucleophiles or electrophiles] are employed under [specific conditions].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation products: [List of products].
Reduction products: [List of products].
Substitution products: [List of products].
Aplicaciones Científicas De Investigación
phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone is widely used in various fields of scientific research, including:
Chemistry: As a reagent or intermediate in synthetic chemistry.
Biology: In studies involving biochemical pathways and molecular interactions.
Industry: Utilized in the production of [specific industrial products].
Mecanismo De Acción
The mechanism by which phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. This includes:
Molecular Targets: Binding to [specific proteins or enzymes].
Pathways Involved: Modulation of [specific biochemical pathways], leading to [specific effects].
Propiedades
IUPAC Name |
phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVONOTFBACQFPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
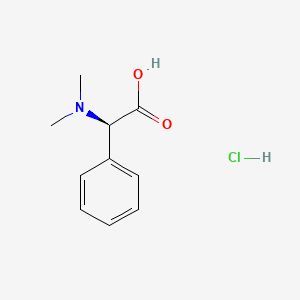
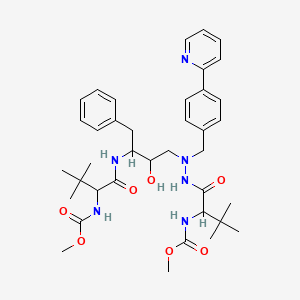
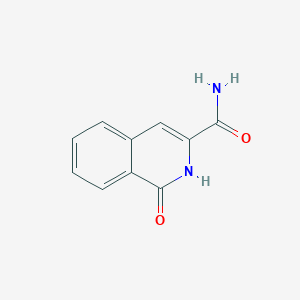
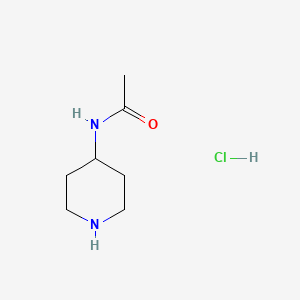
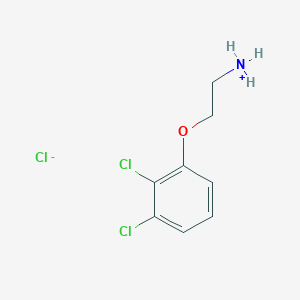
![Ethyl 2-[4-(ethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7852813.png)
![2-[5-(1-benzothiophen-2-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7852821.png)
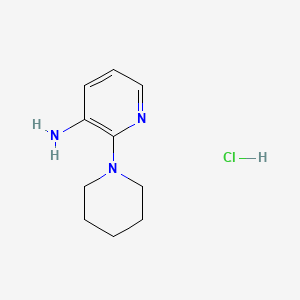
![sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7852857.png)
![(4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B7852859.png)
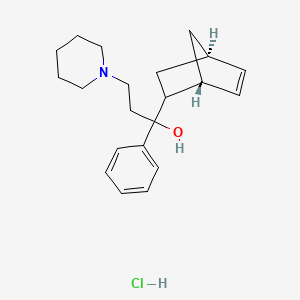

![2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile](/img/structure/B7852878.png)
![4-[(5-chloro-2-hydroxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7852886.png)
